molecular formula C19H26N2O4 B13266242 tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate

tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate

Cat. No.: B13266242
M. Wt: 346.4 g/mol
InChI Key: ZGSHMIQHVOXNIN-UHFFFAOYSA-N
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Description

Tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate is a sophisticated chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a piperidine scaffold, a common motif in drug discovery, which is functionalized with both a formyl group and a carbamate-protected benzylamine. The reactive aldehyde group is a versatile handle for further chemical transformations, most notably through reductive amination reactions to create novel amine derivatives, or as a starting point for the synthesis of various heterocycles. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical feature, allowing for selective deprotection under mild acidic conditions to unveil the free amine for subsequent coupling or diversification. Compounds incorporating piperidine and carbamate structures are of significant interest in medicinal chemistry and are frequently investigated in the development of therapeutics for central nervous system (CNS) disorders . The specific structural elements present in this molecule make it a valuable intermediate for researchers constructing complex molecules for high-throughput screening, hit-to-lead optimization, and the exploration of new biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl N-[[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-14-6-8-16(9-7-14)17(23)21-10-4-5-15(12-21)13-22/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,20,24)

InChI Key

ZGSHMIQHVOXNIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate involves several steps. One common method starts with the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give a formylated compound. This compound is then converted to an N-Boc derivative. The aldehyde group of the N-Boc derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .

Chemical Reactions Analysis

tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and n-butyllithium for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohols, while substitution reactions with n-butyllithium can introduce various functional groups .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of biologically active natural products. In biology and medicine, it is used in the development of new drugs and therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s formyl and carbamate groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups/Substituents Molecular Weight (g/mol) Potential Applications
tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate Piperidine-3-formyl, phenyl-carbonyl linkage, tert-butyl carbamate Formyl, carbonyl, carbamate ~363.4 (estimated) Drug intermediates, enzyme inhibitors
tert-Butyl N-[(3R,4R)-1-(2-cyano-acetyl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate (3R,4R)-stereochemistry, 2-cyanoacetyl, 4-methyl piperidine, N-methyl carbamate Cyano, acetyl, methyl, carbamate ~325.4 (estimated) Chiral building blocks, kinase inhibitors
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-Amino-5-methylphenyl, tert-butyl carbamate Amino, methyl, carbamate 236.31 Pharmaceuticals, agrochemicals, materials
EP 4 374 877 A2 compound Diazaspiro ring, trifluoromethyl groups, oxetan-3-yl, hydroxy, oxo Trifluoromethyl, hydroxy, oxo, carbamate ~793.6 (estimated) High-potency therapeutics (e.g., kinase targets)

Key Findings:

Functional Group Diversity: The formyl group in the target compound distinguishes it from analogs with cyano (), amino (), or trifluoromethyl () substituents. The formyl group enhances electrophilicity, enabling participation in Schiff base formation or nucleophilic additions, which is advantageous in covalent inhibitor design . In contrast, the cyano group in ’s compound may act as a Michael acceptor or nitrile precursor, while the amino group in ’s compound facilitates hydrogen bonding or salt formation .

Stereochemical Complexity: The (3R,4R)-stereochemistry in ’s compound introduces chirality, critical for enantioselective interactions in biological systems.

Molecular Complexity and Applications :

  • The diazaspiro ring in ’s compound introduces conformational constraints, likely improving target binding specificity. This contrasts with the linear piperidine-phenyl framework of the target compound, which may offer greater synthetic flexibility .
  • The trifluoromethyl groups in ’s compound enhance metabolic stability and lipophilicity, whereas the target compound’s formyl and carbamate groups prioritize reactivity and transient protection .

Synthetic Utility :

  • The tert-butyl carbamate group is a common protective strategy across all compounds, but its positioning varies. For example, in ’s compound, it is directly attached to a benzyl group, simplifying deprotection steps compared to the piperidine-linked carbamate in the target compound .

Research Implications

  • Drug Design : The target compound’s formyl group could be leveraged in covalent drug discovery, while ’s trifluoromethyl-rich structure may suit high-affinity target engagement.
  • Synthetic Challenges : The piperidine-carbonyl linkage in the target compound may require careful optimization of coupling reagents, whereas ’s stereochemistry demands asymmetric synthesis techniques .

Biological Activity

tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate is a complex organic compound that belongs to the carbamate class and has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4, with a molecular weight of 346.4 g/mol. The compound features a tert-butyl group, a piperidine ring with a formyl substituent, and a phenyl group, which contribute to its structural complexity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding at nucleophilic sites. The formyl and carbamate moieties facilitate these interactions, potentially modulating various cellular processes such as signal transduction and enzymatic activity. This mechanism positions the compound as a candidate for therapeutic applications in drug design .

Enzyme Inhibition

Research indicates that this compound can effectively inhibit certain enzymes. For example, studies have shown that compounds with similar structures exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease contexts .

Enzyme Inhibition Type IC50 Values (µM)
AcetylcholinesteraseModerate27.04 - 106.75
ButyrylcholinesteraseModerate58.01 - 277.48

These values indicate that while the compound shows potential as an inhibitor, it may not surpass the efficacy of established drugs like rivastigmine .

Cellular Protection

In vitro studies have demonstrated that related compounds can protect astrocytes from toxicity induced by amyloid beta peptides (Aβ). For instance, one study reported that a structurally similar compound increased cell viability in the presence of Aβ and reduced oxidative stress markers like malondialdehyde (MDA) in treated samples . This suggests potential neuroprotective properties relevant for conditions such as Alzheimer's disease.

Case Studies

  • Neuroprotective Effects : A study investigated the effects of a related carbamate on astrocytes exposed to Aβ. The results indicated a significant increase in cell viability when treated with the compound compared to controls, highlighting its protective role against neurotoxicity .
  • Enzyme Interaction Studies : Another study focused on enzyme inhibition profiles of derivatives similar to this compound. It was found that these compounds could serve as non-covalent inhibitors positioned near active sites of target enzymes, providing insights into their therapeutic potential .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Structure Assembly : Start with tert-butyl carbamate and a benzyl intermediate (e.g., 4-(aminomethyl)benzoyl chloride). Use coupling reagents like EDCl/HOBt or DCC to form the amide bond between the benzyl and piperidine moieties .

Formylation : Introduce the 3-formyl group to the piperidine ring via oxidation of a hydroxymethyl precursor using mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation.
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the tert-butyl group (δ ~1.4 ppm, singlet), carbamate carbonyl (δ ~155 ppm), and formyl proton (δ ~9.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the cleavage of the tert-butyloxycarbonyl (Boc) group .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for absolute stereochemistry determination, especially if chiral centers are present .

Advanced: How can reaction yields be optimized during the acylation of the piperidine moiety?

Methodological Answer:

  • Reagent Selection : Compare coupling agents (e.g., HATU vs. EDCI) to enhance efficiency. HATU often improves yields in sterically hindered amide couplings .

  • Solvent and Temperature : Use anhydrous DMF or THF under inert atmospheres (N2_2/Ar) at 0–25°C to minimize side reactions.

  • Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation .

  • Workflow Example :

    ConditionYield (%)Purity (%)
    EDCI/HOBt, DMF, 25°C6592
    HATU, DMF, 0°C8298

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Model the electrophilic formyl group’s susceptibility to nucleophilic attack (e.g., by amines or hydrides). Software like Gaussian calculates Fukui indices to identify reactive sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .
  • Example Insight : The formyl group’s electron-deficient nature increases reactivity toward Schiff base formation, a key step in prodrug design .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Hydrolysis Risk : The carbamate group degrades in humid conditions. Store under anhydrous environments (desiccated, -20°C) with inert gas (N2_2) .
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during piperidine functionalization .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent racemization during harsh reactions .

Basic: What are the primary applications in drug discovery?

Methodological Answer:

  • Intermediate for Kinase Inhibitors : The formyl group enables conjugation to hydrazine-containing pharmacophores via Schiff base chemistry .
  • Protease Targeting : The piperidine carbonyl mimics transition states in enzymatic cleavage, making it a scaffold for protease inhibitors .
  • Case Study : Analogous compounds show anti-inflammatory activity by modulating COX-2 pathways, as demonstrated in rodent models .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Stoichiometry Adjustments : Increase reagent equivalents (1.2–1.5 eq) for sterically demanding reactions.

  • High-Dilution Conditions : Reduce oligomerization by maintaining low concentrations (0.01–0.05 M) in THF .

  • Alternative Solvents : Test dichloromethane (DCM) or acetonitrile for improved solubility.

  • Yield Optimization Table :

    SolventCoupling AgentTemp (°C)Yield (%)
    DMFEDCI2558
    DCMHATU076

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